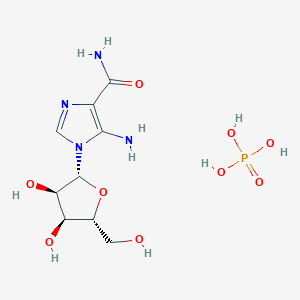
AICAR (phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide) is an intermediate in the generation of inosine monophosphate . It is an analog of adenosine monophosphate (AMP) that is capable of stimulating AMP-dependent protein kinase (AMPK) activity . The drug has also been shown as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle .
Synthesis Analysis
AICAR is detected in cell lysates and is part of the purine de novo biosynthesis pathway . The bifunctional enzyme ATIC, responsible for the last two steps of the pathway, is strongly inhibited by xanthosine-5’-monophosphate .Molecular Structure Analysis
AICAR is an adenosine analog and a AMPK activator . It regulates the glucose and lipid metabolism, and inhibits proinflammatory cytokines and iNOS production . AICAR is also an autophagy, YAP and mitophagy inhibitor .Chemical Reactions Analysis
AICAR affects multiple targets although only few of them have been identified so far . It has been shown to affect glycerolipid, ceramide and nucleotide synthesis pathways . AICAR also affects the downstream of the pentose phosphate pathway .Physical And Chemical Properties Analysis
AICAR has been shown to affect many metabolic pathways including fatty acid and glucose metabolism, both of which are closely associated with insulin secretion in pancreatic β-cells . Although ATP/ADP ratios were not strongly affected by AICAR, several other metabolites and pathways important for insulin secretion were affected by AICAR treatment including long-chain CoAs, malonyl-CoA, 3-hydroxy-3 methylglutaryl CoA, diacylglycerol, and farnesyl pyrophosphate .Aplicaciones Científicas De Investigación
1. Metabolic and Antiproliferative Properties
- Yeast Studies: AICAR is a metabolic intermediate of the de novo purine synthesis pathway with notable metabolic and antiproliferative properties. Studies in yeast mutants unable to metabolize AICAR show its significant role in metabolism and cellular responses (Hürlimann et al., 2011).
2. Regulatory Roles in Organisms
- Yeast and Humans: AICAR plays critical regulatory roles in yeast, including interactions with transcription factors, and accumulates in several human metabolic diseases. Its ability to enhance endurance in mice and its antiproliferative effects, notably inducing apoptosis in aneuploid cells, are significant (Daignan-Fornier & Pinson, 2012).
3. Anti-Proliferative Drug Studies
- Molecular Basis of Toxicity: AICAR's role as an anti-proliferative drug is highlighted, but its molecular basis of toxicity in yeast and human cells requires further investigation. Understanding the interaction of its derivative, ZMP, with cellular proteins is crucial (Douillet et al., 2018).
4. Cryopreservation and Cellular Impact
- Cell Metabolism: AICAR's impact on cell metabolism, particularly in terms of cryopreservation and proliferation, varies among cell types. This suggests its potential in metabolic preconditioning (Menze et al., 2010).
5. Anti-Inflammatory Properties
- Uveitis in Rats: Studies show that AICAR can significantly reduce inflammation and clinical severity in models of endotoxin-induced uveitis in rats, indicating its potential as an anti-inflammatory agent (Suzuki et al., 2011).
6. Synthesis of AICAR Derivatives
- Derivative Synthesis: The solid-phase synthesis of a new diphosphate AICAR derivative and its potential applications have been reported, contributing to the understanding of AICAR's chemical properties (D’Errico et al., 2011).
7. AMPK Activation and Cancer Inhibition
- Cancer Cell Proliferation: AICAR's role as an AMPK activator leading to the inhibition of cancer cell proliferation is significant, offering insights into potential therapeutic applications in cancer treatment (Rattan et al., 2005).
8. Transcription Factor Interaction
- Gene Expression Regulation: AICAR influences gene expression by modulating interactions with transcription factors, affecting phosphate and purine pathways. This highlights its regulatory role at the genetic level (Pinson et al., 2009).
9. Nucleotide Homeostasis Disruption
- Cytotoxicity Basis: AICAR's disruption of nucleotide homeostasis, particularly in glucose utilization and in conditions mimicking the Warburg effect, offers insights into its cytotoxic effects (Ceschin et al., 2015).
10. Impact on Metabolic Network
- Salmonella enterica Study: Metabolomics approaches confirm AICAR's impact on Salmonella enterica's metabolic network, providing a deeper understanding of its role in bacterial metabolism (Bazurto et al., 2017).
Mecanismo De Acción
The nucleoside form of AICAR, acadesine, is an analog of adenosine that enters cardiac cells to inhibit adenosine kinase and adenosine deaminase . It enhances the rate of nucleotide re-synthesis increasing adenosine generation from adenosine monophosphate only during conditions of myocardial ischemia .
Safety and Hazards
Propiedades
IUPAC Name |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O5.H3O4P/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9;1-5(2,3)4/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17);(H3,1,2,3,4)/t3-,5-,6-,9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVGMEHURDEDAZ-GWTDSMLYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N.OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N.OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N4O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AICAR (phosphate) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

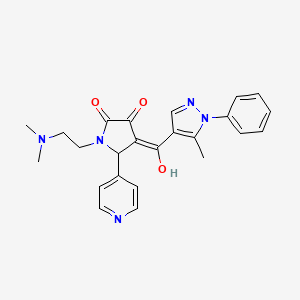
![N-Ethyl-N-[2-(5-nitro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2847898.png)
![N-[1-(5-Bromo-2-fluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2847901.png)
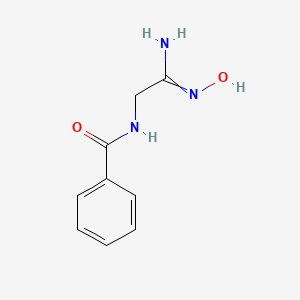
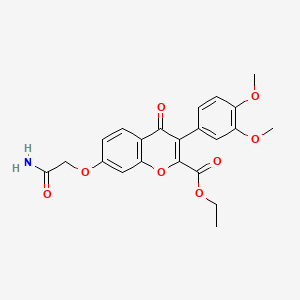
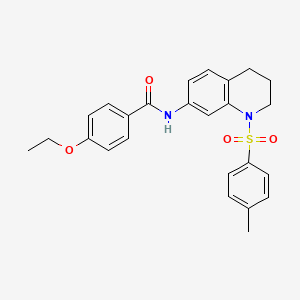
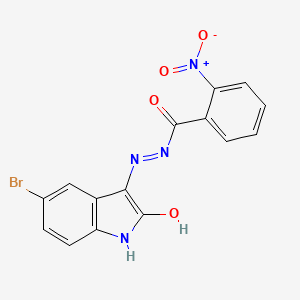
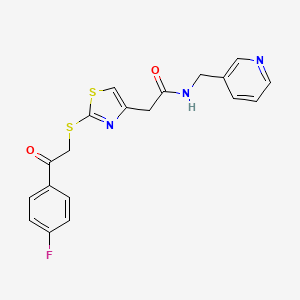
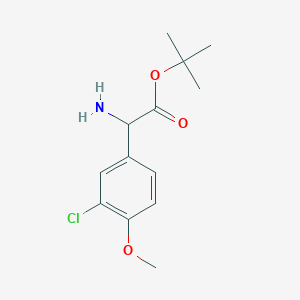
![N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2847911.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2847912.png)
![tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B2847914.png)
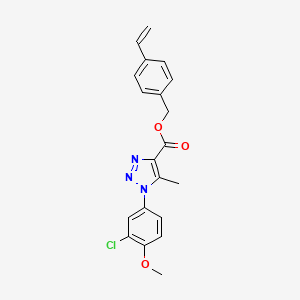
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2847916.png)